1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole
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Overview
Description
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with ethyl, methoxy, and phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 5-ethyl-2-methoxybenzenesulfonyl chloride and 4-methyl-2-phenyl-1H-imidazole.
Reaction Conditions: The sulfonyl chloride is reacted with the imidazole derivative in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfoxides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their conformation and activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-1H-imidazole: This compound lacks the phenyl group at the 2-position of the imidazole ring, which may result in different chemical and biological properties.
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-2-phenyl-1H-imidazole: This compound lacks the methyl group at the 4-position of the imidazole ring, which may affect its reactivity and interactions with molecular targets.
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-4-methyl-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring, leading to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-15-10-11-17(24-3)18(12-15)25(22,23)21-13-14(2)20-19(21)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMYEVHJRHYSLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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